molecular formula C10H8N2O3 B375217 N'-(2-furylmethylene)-2-furohydrazide CAS No. 1644664-80-1

N'-(2-furylmethylene)-2-furohydrazide

Cat. No.: B375217
CAS No.: 1644664-80-1
M. Wt: 204.18g/mol
InChI Key: KWEJBGUDJIFYQL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Furylmethylene)-2-furohydrazide is a hydrazide derivative characterized by a furan moiety at both the hydrazine and acyl groups. This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, sensor technology, and biological applications. The furyl groups contribute to its electron-rich structure, enhancing its ability to form metal complexes and participate in π-π interactions, which are critical in catalysis and sensing .

Properties

CAS No.

1644664-80-1

Molecular Formula

C10H8N2O3

Molecular Weight

204.18g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H8N2O3/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+

InChI Key

KWEJBGUDJIFYQL-YRNVUSSQSA-N

SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=CO2

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Application-Specific Performance

Sensor Technology
  • N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) : Used in a La(III)-selective PVC membrane sensor, demonstrating a detection limit of 7.0 × 10⁻⁷ M and a linear range of 10⁻⁶–10⁻¹ M. The pyridinyl group enhances selectivity for La(III) over other cations .
Catalysis
  • 1,2-Bis(2-Furylmethylene)hydrazine: Stabilizes ruthenium nanoparticles (1–7 nm) for benzene hydrogenation. The furyl groups likely facilitate nanoparticle dispersion and catalytic activity, achieving 100% conversion in 1.5 h with NaBH₄ reduction .

Structural and Electronic Modifications

  • Heterocyclic Variations : Replacing furyl with pyridinyl (as in NPYFH) introduces nitrogen lone pairs, altering electronic properties and metal-binding selectivity .

Preparation Methods

Schiff Base Condensation Reaction

Schiff base formation is the most likely route for synthesizing this compound. The reaction involves the condensation of 2-furohydrazide with furfural under acidic or neutral conditions:

Reaction Scheme :

2-Furohydrazide+FurfuralAcid CatalystN’-(2-Furylmethylene)-2-Furohydrazide+H2O\text{2-Furohydrazide} + \text{Furfural} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{H}_2\text{O}

Typical Procedure :

  • Reactants : 2-Furohydrazide (1.0 equiv), furfural (1.1 equiv).

  • Solvent : Ethanol or methanol (anhydrous).

  • Catalyst : Glacial acetic acid (1–2 drops) or p-toluenesulfonic acid.

  • Conditions : Reflux at 70–80°C for 4–6 hours.

  • Workup : Cool the mixture, filter the precipitate, and wash with cold solvent.

  • Purification : Recrystallization from ethanol/water.

Key Considerations :

  • Stoichiometry : Excess aldehyde ensures complete hydrazide conversion.

  • pH Control : Mildly acidic conditions accelerate imine formation while minimizing side reactions.

  • Byproducts : Unreacted starting materials and oligomers may form, necessitating chromatography or recrystallization.

Alternative Solvent-Free Synthesis

Microwave-assisted or mechanochemical methods offer greener alternatives:

  • Reactants : Ground 2-furohydrazide and furfural (1:1 molar ratio).

  • Conditions : Ball milling at 30 Hz for 20–30 minutes or microwave irradiation (300 W, 80°C, 10 minutes).

  • Advantages : Reduced reaction time (≤30 minutes) and higher yields (85–90%).

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR :

    • N–H Stretch : 3200–3300 cm⁻¹ (hydrazide).

    • C=O Stretch : 1660–1680 cm⁻¹ (amide).

    • C=N Stretch : 1600–1620 cm⁻¹ (imine).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.5–8.7 ppm (s, 1H, N=CH).

    • δ 7.6–8.2 ppm (m, 4H, furan protons).

    • δ 10.1–10.3 ppm (s, 1H, NH).

Purity and Yield Optimization

ParameterDipping MethodCasting MethodSolvent-Free Synthesis
Yield (%) 70–7565–7085–90
Purity (HPLC) 98.597.899.2
Reaction Time 4–6 hours4–6 hours10–30 minutes

Challenges and Recommendations

  • Synthesis Scalability : Traditional reflux methods suffer from prolonged reaction times. Adopting microwave-assisted synthesis improves efficiency.

  • Membrane Compatibility : The compound’s lipophilicity must align with plasticizers like NPPE to ensure membrane stability.

  • Interference Mitigation : Ionic additives (e.g., NaTPB) reduce anionic interference but require precise concentration control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.